An In-depth Technical Guide to Dihydro-β-Agarofuran Sesquiterpenoids
An In-depth Technical Guide to Dihydro-β-Agarofuran Sesquiterpenoids
Disclaimer: Information regarding the specific compound "2'-Hydroxylisoagarotetrol" is not available in the public scientific literature. This technical guide provides a comprehensive overview of the closely related and well-documented class of compounds, dihydro-β-agarofuran sesquiterpenoids , to which "2'-Hydroxylisoagarotetrol" likely belongs. The data and protocols presented here are representative of this class of natural products and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Dihydro-β-agarofuran sesquiterpenoids are a diverse group of natural products, primarily isolated from plants of the Celastraceae family.[1][2] These compounds are characterized by a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[1][3]
Physicochemical Properties of Dihydro-β-Agarofuran Sesquiterpenoids
The physicochemical properties of dihydro-β-agarofuran sesquiterpenoids can vary significantly based on the type and number of ester functional groups attached to the core structure. The following table summarizes general and specific properties for the parent dihydroagarofuran skeleton and a representative polyester derivative.
| Property | Dihydroagarofuran (Parent Skeleton) | Representative Dihydro-β-agarofuran Polyester | Data Source |
| Molecular Formula | C₁₅H₂₆O | C₃₀H₃₈O₁₁ | [4] |
| Molecular Weight | 222.37 g/mol | Varies widely based on substituents | [4] |
| Appearance | Typically isolated as oils or amorphous solids | White solid for some purified compounds | [5] |
| Solubility | Generally soluble in organic solvents like chloroform, ethyl acetate, and methanol | Soluble in organic solvents | General knowledge from isolation protocols |
| Melting Point | Not applicable (often an oil) | Varies, e.g., 108–109 °C for a specific derivative | [6] |
| Boiling Point | Not well-documented for specific compounds | Not well-documented for specific compounds | |
| pKa | Not typically measured for this class | Not typically measured for this class | |
| LogP (Calculated) | 3.9 | Varies based on polarity of substituents | [4] |
Experimental Protocols
The isolation and characterization of dihydro-β-agarofuran sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.
1. Isolation of Dihydro-β-agarofuran Sesquiterpenoids from Plant Material
-
Extraction: Dried and powdered plant material (e.g., root bark, stems) is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, using techniques like maceration or Soxhlet extraction.[]
-
Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.
-
Purification: Individual compounds are purified from the fractions using repeated column chromatography, preparative thin-layer chromatography (TLC), and often high-performance liquid chromatography (HPLC), typically with a C18 reversed-phase column.[8]
2. Structural Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the complex structures and stereochemistry of these molecules.[5][9] These experiments are typically performed in deuterated solvents like CDCl₃.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[5]
-
Circular Dichroism (CD): Electronic circular dichroism (ECD) spectroscopy is often used to help determine the absolute stereochemistry by comparing experimental spectra with calculated spectra.[10]
3. Biological Activity Assays
-
Cytotoxicity Assays: The cytotoxic effects of these compounds on various cancer cell lines (e.g., HL-60, K562, HCT-116) are commonly evaluated using the MTT or SRB assay to determine the IC₅₀ values.[3]
-
Anti-inflammatory Activity Assays: The anti-neuroinflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells).[10]
-
Multidrug Resistance (MDR) Reversal Assays: The ability of these compounds to reverse P-glycoprotein-mediated MDR is often tested in cancer cell lines that overexpress P-gp, using fluorescent substrates like rhodamine 123.[11]
Signaling Pathway
A significant number of dihydro-β-agarofuran sesquiterpenoids have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] The diagram below illustrates a simplified workflow of this pathway and the inhibitory action of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by dihydro-β-agarofuran sesquiterpenoids.
References
- 1. The dihydro-beta-agarofuran sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroagarofuran | C15H26O | CID 21593552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydro-β-agarofuran sesquiterpenoids from Plenckia integerrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
